Acetylene;yttrium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetylene;yttrium can involve several synthetic routes. One common method is the reaction of yttrium atoms with acetylene in a matrix isolation setup. This involves laser-ablated yttrium atoms being codeposited with acetylene in excess argon at low temperatures (around 4 K). The resulting products are characterized using infrared spectroscopy and theoretical calculations .
Industrial Production Methods
Industrial production methods for acetylene typically involve the pyrolysis of hydrocarbons, such as natural gas or coal. Yttrium, on the other hand, is extracted from rare-earth minerals like monazite and bastnäsite through processes involving solvent extraction and ion exchange .
Chemical Reactions Analysis
Types of Reactions
Acetylene;yttrium undergoes various types of chemical reactions, including:
Oxidation: Acetylene can be oxidized to form acetic acid or other oxygenated products.
Reduction: Yttrium can participate in reduction reactions, often serving as a reducing agent.
Substitution: Acetylene can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, such as potassium hydroxide, and transition metal catalysts. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from reactions involving this compound include vinylated compounds, substituted alkynes, and various heterocycles. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Acetylene;yttrium has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Yttrium-based compounds are used in medical imaging and radiotherapy. .
Industry: Utilized in the production of advanced materials, such as superconductors and phosphors.
Mechanism of Action
The mechanism of action of acetylene;yttrium involves several reaction channels and complex mechanisms. Acetylene’s high reactivity is due to its triple bond, which can participate in various addition and coupling reactions. Yttrium’s role often involves coordination with acetylene, facilitating the formation of new bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Ethylene;yttrium: Similar to acetylene;yttrium but involves ethylene, a simpler alkene, instead of acetylene.
Propylene;yttrium: Involves propylene, another alkyne, combined with yttrium.
Yttrium oxide: A common yttrium compound used in various applications, including electronics and medical imaging.
Uniqueness
This compound is unique due to the combination of acetylene’s high reactivity and yttrium’s versatile coordination chemistry.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique combination of acetylene’s reactivity and yttrium’s coordination chemistry makes it a valuable compound for research and application in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
acetylene;yttrium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2.Y/c1-2;/h1-2H; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMZJHYWAVOCDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C.[Y] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Y | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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